![molecular formula C13H14ClN5O B2382887 2-(4-chlorophenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide CAS No. 1396880-25-3](/img/structure/B2382887.png)
2-(4-chlorophenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide
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Description
2-(4-chlorophenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide, commonly known as CP-55940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of tetrazole-based cannabinoids and has been found to have a high affinity for both the CB1 and CB2 receptors in the endocannabinoid system.
Scientific Research Applications
Organometallic Antioxidant and Anticancer Agents
This compound has been used in the synthesis of trans-CuCl2L2 complex with the ligand L, (E)- (4-chlorophenyl)-N- (3-phenyl-4H-1,2,4-triazol-4-yl)methanimine . The synthesized compounds were characterized by applying various spectroscopic techniques . The Schiff base 1,2,4-triazole copper chloride complex is expected to have high anticancer activity .
Synthesis of Novel Compounds
The compound has been used in the Claisen-Schmidt condensation of 4-chlorobenzaldehyde with 2′-fluoro-4′-methoxyacetophenone . With the known antiparasitic properties of halogenated chalcones, this novel compound is suitable for antileishmanial activity study .
Catalyst for Various Reactions
It has been used as a catalyst for a variety of reactions, such as Diels-Alder reactions. It has also been used as a polymerization agent.
Reagent in the Synthesis of Organic Compounds
Plant Physiology Research
This versatile compound has found utility in various scientific research applications, spanning the realms of plant physiology , biochemistry, and molecular biology .
Biochemistry Research
The compound has been employed to investigate the impacts of plant hormones on growth, development, and metabolism .
properties
IUPAC Name |
2-(4-chlorophenyl)-N-cyclopentyltetrazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN5O/c14-9-5-7-11(8-6-9)19-17-12(16-18-19)13(20)15-10-3-1-2-4-10/h5-8,10H,1-4H2,(H,15,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQEAMBQDYSVJSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide |
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